2-Bromo-1-(o-tolyl)ethanone

Physical Chemistry Process Chemistry Material Handling

2-Bromo-1-(o-tolyl)ethanone (CAS 51012-65-8), also known as 2-Bromo-2'-methylacetophenone, is an alpha-halogenated aromatic ketone with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol. It is characterized by a reactive bromine atom on the alpha carbon adjacent to the carbonyl group and an ortho-methyl substituent on the phenyl ring.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 51012-65-8
Cat. No. B1281384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(o-tolyl)ethanone
CAS51012-65-8
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)CBr
InChIInChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3
InChIKeyXMGAXELQRATLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(o-tolyl)ethanone (CAS 51012-65-8) - Procurement and Technical Overview


2-Bromo-1-(o-tolyl)ethanone (CAS 51012-65-8), also known as 2-Bromo-2'-methylacetophenone, is an alpha-halogenated aromatic ketone with the molecular formula C9H9BrO and a molecular weight of 213.07 g/mol . It is characterized by a reactive bromine atom on the alpha carbon adjacent to the carbonyl group and an ortho-methyl substituent on the phenyl ring . At ambient temperature, this compound is a clear, pale yellow liquid with a density of approximately 1.416 g/cm³ and a boiling point of ~82 °C . Its primary value in research and industrial settings lies in its function as an electrophilic building block for nucleophilic substitution, cross-coupling reactions, and the synthesis of heterocyclic frameworks .

Why 2-Bromo-1-(o-tolyl)ethanone is Not Interchangeable with Other Tolyl Bromoethanone Isomers


The ortho-, meta-, and para-isomers of bromo-methylacetophenone (C9H9BrO) are structurally distinct, leading to quantifiable differences in physicochemical properties that directly impact their behavior in synthesis, purification, and analytical workflows. For instance, 2-Bromo-1-(o-tolyl)ethanone exhibits a measured density of 1.416 g/cm³ , while its para-isomer, 2-Bromo-1-(p-tolyl)ethanone (CAS 619-41-0), has a significantly lower density of 0.993 g/mL at 25 °C [1]. This 42.6% higher density for the ortho-isomer affects mass-to-volume calculations in automated liquid handling and large-scale reactions. Furthermore, the ortho-methyl group introduces steric hindrance that can alter reaction kinetics and regioselectivity in nucleophilic substitutions compared to the less hindered para- and meta-analogs . These non-interchangeable properties necessitate careful selection based on the intended synthetic route and analytical requirements.

Quantitative Comparative Evidence: 2-Bromo-1-(o-tolyl)ethanone vs. Isomers and Analogs


Ortho vs. Para Isomer Density and Physical State Comparison for Material Handling

The ortho-isomer (2-Bromo-1-(o-tolyl)ethanone) is a liquid at room temperature (20°C) with a measured density of 1.416 g/cm³ . In contrast, the para-isomer (2-Bromo-1-(p-tolyl)ethanone) is reported as a solid with a melting point of 52.0-55.0 °C [1] and a liquid density of 0.993 g/mL at 25 °C [2]. This difference is critical for procurement and process design, as the liquid ortho-isomer can be handled via standard liquid transfer systems, whereas the para-isomer requires melting and solid handling protocols.

Physical Chemistry Process Chemistry Material Handling

High-Yield Synthetic Route for o-Tolyl Derivative via Bromination of Methylacetophenone

A patent and literature-validated method describes the preparation of 2-Bromo-1-(o-tolyl)ethanone from 2-methylbenzoyl chloride using (diazomethyl)-trimethylsilane followed by HBr treatment, achieving a high isolated yield of 91% . In contrast, standard bromination of 1-(o-tolyl)ethanone with bromine in acetic acid can yield significantly lower results, with one reported procedure giving only a 3% yield for a similar substrate . This demonstrates that the ortho-substituted derivative can be synthesized efficiently via this specific method, providing a reliable, high-yield source for downstream applications.

Synthetic Methodology Process Optimization Yield Comparison

Ortho vs. Para Boiling Point Differential for Purification and Storage Considerations

2-Bromo-1-(o-tolyl)ethanone is a liquid with a boiling point of 81-83 °C at standard pressure . Its para-isomer, 2-Bromo-1-(p-tolyl)ethanone, is a solid at room temperature and requires heating for liquid handling, with a reported boiling point of 159 °C at 14 mmHg [1]. This significant difference in physical state and volatility at ambient conditions influences the choice of storage conditions, with the ortho-isomer typically requiring storage at 2-8°C under inert gas to prevent degradation, while the para-isomer may be stored at ambient temperature .

Analytical Chemistry Purification Stability

Comparative Refractive Index and Density for Identity and Purity QC

2-Bromo-1-(o-tolyl)ethanone possesses a characteristic refractive index (n20/D) of 1.563 and a density of 1.416 g/cm³ . Its meta-isomer, 2-Bromo-1-(m-tolyl)ethanone (CAS 51012-64-7), has a slightly higher reported boiling point of 82 °C at 1 mmHg and a predicted density of 1.0±0.1 g/cm³, while the para-isomer (CAS 619-41-0) has a density of 0.993 g/mL and a refractive index of 1.528 [1][2]. The high refractive index of the ortho-isomer serves as a rapid, quantitative check for identity and purity upon receipt, distinguishing it from its isomers that have significantly different optical properties.

Analytical Chemistry Quality Control Material Characterization

Optimal Research and Industrial Application Scenarios for 2-Bromo-1-(o-tolyl)ethanone


High-Throughput and Automated Liquid-Phase Synthesis Workflows

Given its liquid state at room temperature (Density = 1.416 g/cm³) , 2-Bromo-1-(o-tolyl)ethanone is ideally suited for automated liquid handling platforms and high-throughput parallel synthesis. Its physical form eliminates the need for pre-heating and solid dispensing equipment required for the para-isomer, which melts at 52.0-55.0 °C [1]. This directly streamlines the construction of libraries of o-tolyl-containing analogs for medicinal chemistry or materials science applications.

Cost-Effective Synthesis of o-Tolyl Functionalized Intermediates

This compound is a critical intermediate for the synthesis of o-tolyl-substituted heterocycles and pharmaceuticals . The high-yielding 91% synthetic route from 2-methylbenzoyl chloride justifies its use as a starting material for building complex molecules where an ortho-tolyl motif is essential. The presence of the ortho-methyl group can be exploited to introduce steric constraints in target molecules, influencing biological activity or material properties.

QC and Analytical Method Development Requiring Distinct Physical Properties

The unique combination of a high refractive index (1.563) and high density (1.416 g/cm³) makes 2-Bromo-1-(o-tolyl)ethanone an excellent candidate for developing QC methods to differentiate between ortho-, meta-, and para-isomers in a synthetic setting. Its distinct boiling point (81-83 °C) also provides a straightforward purification route via fractional distillation, which is less viable for the solid para-isomer [2].

Proteomics Research and Covalent Protein Modification Studies

2-Bromo-1-(o-tolyl)ethanone serves as an aromatic building block for proteomics research [3]. The reactive alpha-bromoketone moiety acts as an electrophile for nucleophilic substitution with amino acid side chains (e.g., cysteine, histidine), enabling the covalent modification of proteins and enzymes for activity-based profiling or structural studies . The ortho-tolyl group provides a distinct mass tag for mass spectrometry-based analysis.

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